![molecular formula C15H17NO4 B2854493 Methyl 2-amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287260-32-4](/img/structure/B2854493.png)
Methyl 2-amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate
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Overview
Description
Methyl 2-amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that has been developed as a potential tool for studying the biochemical and physiological effects of various compounds in the body.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate is not well understood. However, it is believed to interact with various receptors in the body, including the dopamine and serotonin receptors. This interaction can lead to changes in the levels of these neurotransmitters in the brain, which can affect various physiological processes.
Biochemical and Physiological Effects:
Methyl 2-amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can affect mood, behavior, and other physiological processes. It has also been shown to have analgesic and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using Methyl 2-amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate in lab experiments is its ability to interact with various receptors in the body. This makes it a useful tool for studying the mechanisms of action of various compounds. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to cells and tissues at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on Methyl 2-amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate. One potential direction is to study its effects on various biological systems in more detail. This could include studying its effects on the immune system, the cardiovascular system, and other physiological processes. Another potential direction is to develop new compounds that are based on the structure of Methyl 2-amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate. These compounds could be used as tools for studying the mechanisms of action of various compounds in the body.
Synthesis Methods
The synthesis of Methyl 2-amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate involves several steps. The first step is the synthesis of 1,3-benzodioxole, which is then reacted with bicyclo[1.1.1]pentane to form the intermediate compound. This intermediate is then reacted with methyl 2-bromoacetate to form the final product, Methyl 2-amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate.
Scientific Research Applications
Methyl 2-amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate has several potential applications in scientific research. One of the primary applications is as a tool for studying the biochemical and physiological effects of various compounds in the body. It can be used to study the effects of drugs, toxins, and other compounds on various biological systems. It can also be used to study the mechanisms of action of various compounds.
properties
IUPAC Name |
methyl 2-amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-18-13(17)12(16)15-5-14(6-15,7-15)9-2-3-10-11(4-9)20-8-19-10/h2-4,12H,5-8,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQKUKYWCQAWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC(C1)(C2)C3=CC4=C(C=C3)OCO4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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